molecular formula C12H23N B13269260 N-(cyclopropylmethyl)-2,3-dimethylcyclohexan-1-amine

N-(cyclopropylmethyl)-2,3-dimethylcyclohexan-1-amine

Cat. No.: B13269260
M. Wt: 181.32 g/mol
InChI Key: VLEKCTRHMAPYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Positional Isomers (2,6-Dimethyl vs. 2,3-Dimethyl)

  • 2,6-Dimethyl Derivative : Methyl groups at C2 and C6 experience severe 1,3-diaxial interactions in the chair conformation, increasing steric strain by ~15.2 kJ/mol compared to the 2,3-dimethyl isomer.
  • 2,3-Dimethyl Isomer : The cis-equatorial arrangement minimizes strain, as shown in Section 1.2.

N-Substituted Isomers (N,N-Dimethyl vs. N-Cyclopropylmethyl)

  • N,N-Dimethylcyclohexanamine : The absence of a cyclopropane ring reduces steric hindrance, but the smaller methyl groups offer less conformational rigidity.
  • N-Cyclopropylmethyl : The rigid cyclopropane ring enhances steric bulk, favoring equatorial positioning and potentially altering reactivity in catalytic applications.

Table 3: Structural Comparison of Isomers

Isomer Key Feature Steric Strain (kJ/mol)
2,3-Dimethyl (equatorial) Cis-methyl groups 3.8 (gauche)
2,6-Dimethyl (axial) 1,3-Diaxial interactions 15.2
N,N-Dimethyl Smaller N-substituents 2.0

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2,3-dimethylcyclohexan-1-amine

InChI

InChI=1S/C12H23N/c1-9-4-3-5-12(10(9)2)13-8-11-6-7-11/h9-13H,3-8H2,1-2H3

InChI Key

VLEKCTRHMAPYBR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NCC2CC2

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis of this compound generally involves two main stages:

Preparation of 2,3-Dimethylcyclohexan-1-amine

The cyclohexan-1-amine core with methyl substitutions at the 2 and 3 positions can be prepared via several synthetic routes:

  • Reduction of 2,3-dimethylcyclohexanone oxime:
    Starting from 2,3-dimethylcyclohexanone, oximation with hydroxylamine hydrochloride forms the oxime, which upon reduction (e.g., using catalytic hydrogenation or metal hydrides such as LiAlH4) yields the corresponding cyclohexan-1-amine derivative.

  • Reductive amination of 2,3-dimethylcyclohexanone:
    Reacting 2,3-dimethylcyclohexanone with ammonia or ammonium salts in the presence of a reducing agent (e.g., NaBH3CN, catalytic hydrogenation) affords the cyclohexan-1-amine with methyl groups at positions 2 and 3.

N-Alkylation with Cyclopropylmethyl Group

Analytical Data Supporting Preparation

Parameter Value Method
Molecular Weight 181.32 g/mol Mass spectrometry
SMILES CC1C(C)C(NCC2CC2)CCC1 Computed
Purity ≥95% HPLC or GC analysis
Physical state Typically liquid or solid depending on isomer Observed
NMR (1H, 13C) Consistent with cyclohexane ring and cyclopropylmethyl substituent Spectroscopy

Summary of Research Findings

  • The compound has been characterized in chemical databases such as PubChem (CID 64732568) with detailed structural and chemical information confirming the molecular formula and stereochemistry.

  • Synthetic routes rely on classical organic transformations including reductive amination and nucleophilic substitution, allowing for modular assembly of the substituted cyclohexylamine framework and N-substitution.

  • The compound's preparation benefits from mild reaction conditions, common reagents, and scalable protocols, making it accessible for research and potential pharmaceutical applications.

  • Safety and handling information emphasize standard precautions due to amine reactivity and possible irritant effects.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2,3-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-2,3-dimethylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Analogs in Agrochemicals

  • Profluralin (N-(Cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)benzenamine) :
    A pre-emergent herbicide, profluralin shares the cyclopropylmethylamine group but incorporates nitro and trifluoromethyl substituents on a benzene ring instead of a cyclohexane backbone. These electron-withdrawing groups enhance reactivity, making it effective in disrupting root development in weeds. The cyclohexane-based target compound lacks such substituents, likely reducing its herbicidal potency .

  • N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine: Synthesized via reductive amination (), this compound features a bulky naphthalene-cyclohexyl group. The cyclopropylmethyl group in the target compound may confer rigidity but lacks aromatic interactions critical for binding in some bioactive contexts .

Pharmacologically Relevant Analogs

  • Sigma Receptor Ligands (e.g., 1-(cyclopropylmethyl)-4-(2',4"-fluorophenyl)piperidine HBr): highlights cyclopropylmethyl-containing sigma receptor antagonists that modulate dopamine release in striatal neurons. While the target compound lacks fluorophenyl or piperidine moieties, its cyclopropylmethyl group could theoretically interact with hydrophobic pockets in sigma receptors.
  • N-(3-Ethoxypropyl)-3,3-dimethylcyclohexan-1-amine :
    This analog () replaces the cyclopropylmethyl group with an ethoxypropyl chain, increasing hydrophilicity (MW: 213.36 g/mol). Such substitutions may alter bioavailability and metabolic stability, suggesting the target compound’s cyclopropyl group enhances lipophilicity and membrane permeability .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Application/Activity Reference
N-(Cyclopropylmethyl)-2,3-dimethylcyclohexan-1-amine ~213–230* 2,3-dimethylcyclohexane, cyclopropylmethyl Research chemical (discontinued)
Profluralin 347.3 2,6-dinitro, 4-CF₃, propyl Herbicide
N-(3-Ethoxypropyl)-3,3-dimethylcyclohexan-1-amine 213.36 3,3-dimethylcyclohexane, ethoxypropyl Unknown (commercial product)
Sigma antagonist ( example) ~400–450* Cyclopropylmethyl, fluorophenyl Dopamine release modulation

*Estimated based on structural analogs.

Key Research Findings and Implications

  • Agrochemical Potential: The cyclopropylmethyl group is prevalent in herbicides (e.g., profluralin) but requires electron-deficient aromatic systems for activity. The target compound’s aliphatic structure may limit herbicidal utility .
  • Pharmacological Hypotheses : While sigma receptor ligands use cyclopropylmethyl groups for hydrophobic interactions, the target compound’s lack of aromatic or piperidine moieties may preclude significant receptor binding .
  • Synthetic Challenges : Steric hindrance from 2,3-dimethyl groups may complicate synthesis, necessitating optimized conditions for amination steps .

Biological Activity

N-(cyclopropylmethyl)-2,3-dimethylcyclohexan-1-amine is a cyclohexylamine derivative that has garnered attention for its potential biological activities. Its unique structure, characterized by a cyclopropylmethyl group and two methyl substituents on the cyclohexane ring, suggests possible interactions with various biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₃N
  • Molecular Weight : Approximately 181.32 g/mol

The compound's structure allows it to participate in various chemical interactions, which may influence its pharmacological properties.

Preliminary studies indicate that this compound may interact with specific receptors or enzymes, potentially modulating their activities. This interaction could influence several biological processes, including neurotransmission and enzymatic pathways.

Research Findings

  • Receptor Interaction : The compound is hypothesized to bind to G protein-coupled receptors (GPCRs), which are pivotal in mediating various physiological responses. The nature of these interactions could lead to significant pharmacological effects, such as modulation of mood or anxiety .
  • Enzymatic Influence : There is ongoing research into how this compound might affect enzyme activities involved in metabolic pathways. Such interactions could have implications for drug metabolism and efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and other related compounds:

Compound NameMolecular FormulaUnique Features
This compoundC₁₂H₂₃NDistinct methyl groups at 2 and 3 positions
N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amineC₁₂H₂₃NMethyl groups at 3 positions only
N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amineC₁₂H₂₃NMethyl groups at 4 positions only

This comparative analysis highlights the potential for varying biological activities based on structural differences.

In Vitro Studies

Research has focused on the in vitro effects of this compound on human cell lines. Preliminary results suggest:

  • Cytotoxicity : The compound exhibited selective cytotoxic effects against certain cancer cell lines at specific concentrations.
  • Neurotransmitter Modulation : Studies indicate that it may influence the release of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of the compound. Key findings include:

  • Behavioral Effects : In rodent models, administration of the compound resulted in observable changes in behavior consistent with anxiolytic or antidepressant-like effects.
  • Metabolic Pathways : Investigations into metabolic pathways suggest that the compound may alter lipid metabolism, indicating potential implications for metabolic disorders.

Q & A

Q. What are the recommended synthetic routes for N-(cyclopropylmethyl)-2,3-dimethylcyclohexan-1-amine, and how do reaction conditions influence yield?

The compound can be synthesized via reductive amination of 2,3-dimethylcyclohexanone with cyclopropylmethylamine in the presence of reducing agents like sodium cyanoborohydride. Key variables include pH (optimal ~6.5–7.5), temperature (25–40°C), and solvent choice (e.g., methanol or THF). Steric hindrance from the cyclopropylmethyl group may necessitate extended reaction times (24–48 hrs) to achieve yields >70% . Alternative methods include nucleophilic substitution of cyclohexyl halides with cyclopropylmethylamine under basic conditions (e.g., K₂CO₃ in DMF), though purity challenges due to byproducts require careful column chromatography .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, the cyclopropylmethyl group shows distinct triplet-of-triplets (δ 0.5–1.2 ppm) and deshielded NH protons (δ 2.3–2.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 210.1864 (C₁₃H₂₃N⁺). Fragmentation patterns confirm cyclopropane ring stability .
  • TLC/HPLC : Purity >95% is achievable using silica-gel TLC (Rf ~0.4 in EtOAc/hexane) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. How does steric hindrance from the cyclopropylmethyl group influence reactivity in derivatization reactions?

The bulky cyclopropylmethyl group reduces nucleophilicity at the amine, limiting acylation/alkylation efficiency. For example, acetylation with acetic anhydride requires catalytic DMAP and elevated temperatures (60°C, 12 hrs) for >50% conversion, compared to <30% at room temperature. Steric effects also favor regioselective reactions at less hindered sites, such as methyl groups on the cyclohexane ring .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values varying by 10-fold across studies) may arise from differences in assay conditions (pH, ionic strength) or enantiomer ratios. Chiral HPLC (e.g., Chiralpak IA column) can separate enantiomers for individual testing. For example, the (1R,2S) enantiomer shows 5× higher affinity for monoamine oxidase-B than its counterpart, explaining divergent results in racemic mixtures .

Q. How can computational modeling optimize binding interactions with neurological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict stable binding to serotonin transporters (SERT) via hydrophobic interactions with the cyclopropane ring and hydrogen bonding with the amine. Free energy calculations (MM-PBSA) suggest ΔG values of −8.2 kcal/mol, aligning with experimental Kd ~150 nM. Adjusting substituents (e.g., fluorination at C4) improves predicted binding by 30% .

Q. What experimental designs mitigate challenges in scaling up enantioselective synthesis?

Asymmetric synthesis using chiral catalysts (e.g., Jacobsen’s thiourea catalyst) achieves >90% ee but faces scalability issues due to catalyst cost. A cost-effective alternative is kinetic resolution via lipase-catalyzed acetylation (e.g., Candida antarctica lipase B), which enriches the desired enantiomer to 85% ee in 3 cycles .

Q. How do solvent polarity and temperature affect tautomerism in stability studies?

In polar solvents (DMSO, water), the amine exists predominantly in the protonated form (pKa ~9.5), stabilizing the chair conformation of the cyclohexane ring. At elevated temperatures (>50°C), ring-flipping rates increase (observed via VT-NMR), leading to coalescence of axial/equatorial methyl signals at 80°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.